molecular formula C7H13NO B1360174 1,3-Dimethylpiperidin-4-one CAS No. 4629-80-5

1,3-Dimethylpiperidin-4-one

Cat. No.: B1360174
CAS No.: 4629-80-5
M. Wt: 127.18 g/mol
InChI Key: BGDGMIWDPMJYPP-UHFFFAOYSA-N
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Description

1,3-Dimethylpiperidin-4-one is an organic compound with the molecular formula C7H13NO. It is a piperidine derivative, characterized by the presence of two methyl groups at the 1 and 3 positions and a ketone group at the 4 position. This compound is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethylpiperidin-4-one can be synthesized through several methods. One common approach involves the reaction of 1,3-dimethylpiperidine with an oxidizing agent to introduce the ketone functionality at the 4 position. Another method involves the cyclization of appropriate precursors under acidic or basic conditions to form the piperidine ring, followed by selective methylation at the 1 and 3 positions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods typically utilize readily available starting materials and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethylpiperidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can yield alcohols. Substitution reactions can introduce various functional groups onto the piperidine ring or the methyl groups .

Scientific Research Applications

1,3-Dimethylpiperidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-dimethylpiperidin-4-one depends on its specific application. In medicinal chemistry, it may act as a precursor to bioactive compounds that interact with specific molecular targets, such as enzymes or receptors. The pathways involved can include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethylpiperidin-4-one is unique due to the presence of two methyl groups at the 1 and 3 positions, which can influence its reactivity and the types of reactions it undergoes. This structural feature can also impact its physical properties and its role as an intermediate in the synthesis of more complex molecules .

Properties

IUPAC Name

1,3-dimethylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-6-5-8(2)4-3-7(6)9/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDGMIWDPMJYPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00963540
Record name 1,3-Dimethylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4629-80-5
Record name 1,3-Dimethyl-4-piperidone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4629-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dimethyl-4-piperidone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004629805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dimethylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dimethyl-4-piperidone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the typical conformation of the piperidin-4-one ring in derivatives of 1,3-dimethylpiperidin-4-one?

A: Research indicates that the piperidin-4-one ring in these derivatives typically adopts a chair conformation. This preference is observed in various derivatives, including those with bulky substituents like 4-chlorophenyl and 4-methoxyphenyl groups. These substituents, along with methyl groups, tend to occupy equatorial positions on the heterocycle. [, ]

Q2: How does the substitution at the oxygen atom in this compound derivatives influence the molecular geometry?

A: Studies on the O-benzyloxime derivative of 2,6-bis(4-methoxyphenyl)-1,3-dimethylpiperidin-4-one show that the oxime moiety exists as the E isomer. [] This specific configuration, where the bulky benzyl group and the methyl group on the adjacent carbon are on opposite sides of the C=N double bond, is likely favored due to steric reasons.

Q3: What intermolecular interactions are significant in the crystal structures of this compound derivatives?

A: Crystallographic analysis reveals that van der Waals forces are the primary interactions governing the packing of molecules in the solid state for these compounds. [] While weaker than hydrogen bonds, these forces contribute significantly to the overall stability of the crystal lattice. Additionally, C–H⋯O interactions have also been observed in some derivatives. []

Q4: How can Nuclear Magnetic Resonance (NMR) spectroscopy be utilized to study this compound?

A: Proton Magnetic Resonance (PMR) spectroscopy, coupled with computational analysis, can provide valuable insights into the conformation of this compound. [] This technique allows researchers to determine the signs of long-range proton-proton coupling constants (4JHH), which can be used to elucidate the three-dimensional structure and conformational preferences of the molecule in solution.

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